1-(2-Bromo-6-chlorophenyl)ethanone
Overview
Description
1-(2-Bromo-6-chlorophenyl)ethanone is an organic compound characterized by a bromine and chlorine atom on a phenyl ring, which is attached to an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromo-6-chlorophenyl)ethanone can be synthesized through several methods, including the Friedel-Crafts acylation reaction. In this process, 2-bromo-6-chlorotoluene is reacted with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: On an industrial scale, the compound is produced using optimized reaction conditions to maximize yield and purity. Continuous flow reactors and large-scale batch reactors are employed to handle the necessary quantities of reactants and catalysts. Purification steps, such as recrystallization or column chromatography, are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-6-chlorophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the ketone group to a secondary alcohol.
Substitution: The bromine and chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as sodium iodide (NaI) in acetone can be used for substitution reactions.
Major Products Formed:
Oxidation: 1-(2-Bromo-6-chlorophenyl)ethanoic acid.
Reduction: 1-(2-Bromo-6-chlorophenyl)ethanol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Bromo-6-chlorophenyl)ethanone has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding assays.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(2-Bromo-6-chlorophenyl)ethanone exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism would need to be determined through experimental studies.
Comparison with Similar Compounds
1-(2-Bromo-6-chlorophenyl)ethanone is similar to other halogenated phenyl compounds, such as 2-bromo-6-chlorotoluene and 1-(2-bromo-4-chlorophenyl)ethanone. These compounds differ in the position and type of halogen atoms on the phenyl ring, which can affect their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific substitution pattern, which influences its properties and applications.
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Properties
IUPAC Name |
1-(2-bromo-6-chlorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO/c1-5(11)8-6(9)3-2-4-7(8)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFNSLBORZPEBRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC=C1Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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